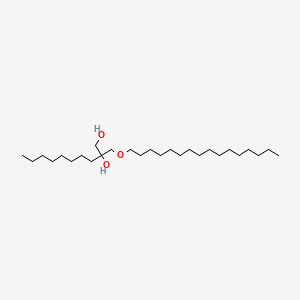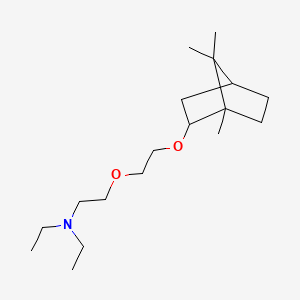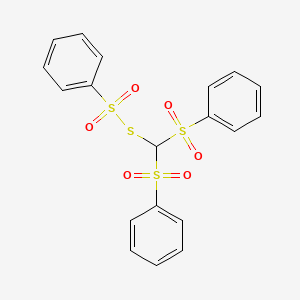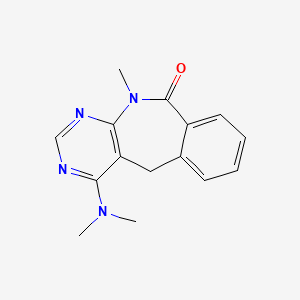
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes phenetole, chlorophenoxy, and dipropylamino groups, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride typically involves multiple steps:
Formation of Phenetole: This can be achieved by the etherification of phenol with ethyl iodide in the presence of a base such as potassium carbonate.
Chlorophenoxy Group Introduction: The phenetole is then reacted with p-chlorophenol in the presence of a suitable catalyst to introduce the chlorophenoxy group.
Dipropylamino Group Addition: The intermediate product is further reacted with dipropylamine under controlled conditions to attach the dipropylamino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phenolic and quinonoid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorophenoxy group.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.
Major Products
Oxidation: Phenolic and quinonoid derivatives.
Reduction: Dechlorinated phenetole derivatives.
Substitution: Various substituted phenetole derivatives depending on the nucleophile used.
Scientific Research Applications
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on cellular processes and as a tool to modulate biological pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenetole: A simpler analog without the chlorophenoxy and dipropylamino groups.
p-Chlorophenoxyacetic Acid: Contains the chlorophenoxy group but lacks the dipropylamino moiety.
Dipropylamine: Contains the dipropylamino group but lacks the phenetole and chlorophenoxy groups.
Uniqueness
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications, distinguishing it from simpler analogs and related compounds.
Properties
CAS No. |
26327-74-2 |
|---|---|
Molecular Formula |
C20H27Cl2NO2 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenoxy)phenoxy]ethyl]-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H26ClNO2.ClH/c1-3-13-22(14-4-2)15-16-23-19-7-5-6-8-20(19)24-18-11-9-17(21)10-12-18;/h5-12H,3-4,13-16H2,1-2H3;1H |
InChI Key |
RXKHRDREZHIPOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCOC1=CC=CC=C1OC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)

